4-[(5-Methylpyridin-2-yl)oxy]aniline
CAS No.: 229155-80-0
Cat. No.: VC2801581
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 229155-80-0 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 4-(5-methylpyridin-2-yl)oxyaniline |
| Standard InChI | InChI=1S/C12H12N2O/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,13H2,1H3 |
| Standard InChI Key | LZDJDDOFVXGTJS-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1)OC2=CC=C(C=C2)N |
| Canonical SMILES | CC1=CN=C(C=C1)OC2=CC=C(C=C2)N |
Introduction
| Property | Value |
|---|---|
| CAS Number | 229155-80-0 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Classification | Pyridine derivative, Ether, Aniline derivative |
| Research Use | Investigational, not for human or veterinary use |
The compound's reactivity profile is primarily attributed to the presence of both the aniline and pyridine functionalities. The amino group on the aniline portion can participate in various reactions typical of primary amines, while the pyridine nitrogen introduces basic properties and the ability to coordinate with various biomolecules. This dual reactivity creates a versatile chemical entity capable of diverse interactions.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 4-[(5-Methylpyridin-2-yl)oxy]aniline typically involves several key steps incorporating both traditional organic synthesis techniques and modern approaches. According to available literature, the synthesis may employ palladium-catalyzed reactions, which have proven effective for creating similar structural motifs.
A typical synthetic pathway might involve:
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Selection of appropriate starting materials (e.g., 5-methylpyridine derivatives and functionalized anilines)
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Formation of the key ether linkage between the pyridine and aniline moieties
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Functional group modifications to achieve the desired substitution pattern
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Purification and characterization of the final product
These synthetic approaches require careful consideration of reaction conditions to ensure selectivity and yield optimization. The development of efficient synthetic routes is crucial for facilitating further research on this compound and its derivatives.
Chemical Reactions
4-[(5-Methylpyridin-2-yl)oxy]aniline exhibits diverse reactivity owing to its functional groups:
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Amine Reactivity: The primary amine group can undergo various transformations including:
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Nucleophilic substitution reactions
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Condensation with carbonyl compounds
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Diazotization followed by various coupling reactions
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Formation of amides and sulfonamides
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Pyridine Chemistry: The methylpyridine portion facilitates:
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Coordination with metal centers through the pyridine nitrogen
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Reactions typical of nitrogen heterocycles
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Potential for further functionalization at the methyl group
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Ether Linkage: The ether bond serves as a rigid connector that maintains a specific spatial relationship between the two aromatic systems, contributing to the compound's three-dimensional structure and biological activity profile.
Biological Activities and Applications
Interaction with Biological Targets
The therapeutic potential of 4-[(5-Methylpyridin-2-yl)oxy]aniline largely stems from its ability to interact with specific biological targets. Research findings indicate that the compound can bind effectively to targets involved in cellular signaling pathways, leading to significant biological effects such as enzyme inhibition or receptor modulation.
The unique structural configuration of the compound, with its aniline and pyridine moieties connected by an ether linkage, creates a specific three-dimensional arrangement that facilitates optimal interactions with biological macromolecules. These interactions may involve:
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Hydrogen bonding through the amine group
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π-stacking interactions via the aromatic rings
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Coordination through the pyridine nitrogen
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Hydrophobic interactions with protein binding pockets
These multiple modes of interaction contribute to the compound's biological activity profile and underscore its potential in medicinal applications.
Structure-Activity Relationships
Understanding the structure-activity relationships of 4-[(5-Methylpyridin-2-yl)oxy]aniline is crucial for optimizing its biological effects and developing more potent derivatives. The key structural features contributing to its activity include:
| Structural Feature | Contribution to Activity |
|---|---|
| Aniline Moiety | Provides hydrogen bond donor capabilities through the amino group |
| Pyridine Ring | Contributes to binding specificity and offers a hydrogen bond acceptor site |
| Methyl Substituent | Enhances lipophilicity and influences electronic properties |
| Ether Linkage | Maintains optimal spatial orientation between functional groups |
Comparative Analysis
Comparison with Similar Compounds
To better understand the unique properties of 4-[(5-Methylpyridin-2-yl)oxy]aniline, it is valuable to compare it with structurally related compounds:
This comparison highlights how subtle structural variations can lead to significant differences in physicochemical properties and potentially biological activities. The specific arrangement of functional groups in 4-[(5-Methylpyridin-2-yl)oxy]aniline confers its unique chemical identity and biological profile .
Related Research Developments
Research on compounds structurally related to 4-[(5-Methylpyridin-2-yl)oxy]aniline has generated valuable insights that may inform future work with this specific compound. For instance, studies on similar pyridine derivatives have revealed:
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Potential applications in receptor-targeted therapies
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Structure-guided optimization strategies
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Novel synthetic methodologies for constructing similar molecular architectures
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Emerging biological targets for therapeutic intervention
These parallel research efforts contribute to a broader understanding of how compounds like 4-[(5-Methylpyridin-2-yl)oxy]aniline can be developed and applied in medicinal chemistry and drug discovery contexts.
Research Findings and Future Directions
Current Research Status
Current research on 4-[(5-Methylpyridin-2-yl)oxy]aniline focuses on several key areas:
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Evaluation of binding affinity and selectivity for specific biological targets
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Investigation of structure-activity relationships to guide optimization efforts
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Development of improved synthetic methodologies
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Exploration of potential therapeutic applications, particularly in oncology
Research indicates that the compound can bind effectively to targets involved in cellular signaling pathways, enhancing its therapeutic potential. Its structural features allow interaction with various biological macromolecules, leading to significant biological effects such as enzyme inhibition or receptor modulation.
Future Research Opportunities
The unique structural and biological properties of 4-[(5-Methylpyridin-2-yl)oxy]aniline suggest several promising directions for future research:
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Development of optimized derivatives with enhanced potency and selectivity
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Exploration of additional therapeutic applications beyond oncology
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Investigation of potential synergistic combinations with established therapies
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Further elucidation of molecular mechanisms underlying observed biological activities
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Development of structure-based design strategies to target specific biological pathways
These research avenues could significantly expand our understanding of this compound's therapeutic potential and lead to valuable medicinal applications.
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